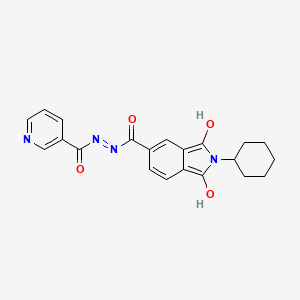
N~1~-(2-methylphenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-methylphenyl)-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MP-PPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MP-PPG is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. MP-PPG has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH), which are involved in inflammation and pain regulation.
Biochemical and Physiological Effects:
MP-PPG has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. MP-PPG has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. The compound has also been shown to protect neurons from oxidative stress and prevent neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-PPG has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its purity and identity can be confirmed using various spectroscopic techniques. MP-PPG has also been shown to exhibit potent therapeutic effects in preclinical studies, making it a promising candidate for further investigation. However, the limitations of MP-PPG include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on MP-PPG. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of MP-PPG and its effects on various signaling pathways. Additionally, studies are needed to optimize the formulation and delivery of MP-PPG to improve its bioavailability and efficacy in vivo.
Aplicaciones Científicas De Investigación
MP-PPG has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. MP-PPG has also been investigated as a potential modulator of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-21-10-8-9-15-26(21)28-27(30)20-29(34(31,32)25-13-6-3-7-14-25)22-16-18-24(19-17-22)33-23-11-4-2-5-12-23/h2-19H,20H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQATFRODPGDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608727.png)
![3,5-dimethoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3608731.png)
![2-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3608738.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3608757.png)
![N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3608762.png)
![4,4,6,8-tetramethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3608764.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3608778.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3608785.png)

![N-(3,4-dichlorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3608792.png)
![3-[(dimethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3608798.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]indoline](/img/structure/B3608807.png)
![4-methoxy-N-({5-[(2-oxo-2-phenylethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3608811.png)
![methyl 2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B3608819.png)